
2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is highly expressed in immune cells and plays a critical role in regulating immune responses. CPI-444 has shown promising results in preclinical studies as a potential immunotherapy for cancer.
Scientific Research Applications
Synthesis and Structural Characterization
- Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, demonstrating the influence of hydrogen bonding on self-assembly processes. These complexes showed significant antioxidant activity, indicating potential applications in developing antioxidant agents (Chkirate et al., 2019).
- Research on the synthesis of various heterocyclic compounds, including pyrrole, pyridine, coumarin, and pyrazole derivatives, utilized related precursors. These compounds were tested for insecticidal properties against the cotton leafworm, suggesting applications in agricultural pest control (Fadda et al., 2017).
Biological Activities
- The antitumor activity of novel thiophene, pyrimidine, and pyrazole derivatives was investigated, with some compounds showing promising inhibitory effects on different cancer cell lines. This highlights the potential therapeutic applications of similar compounds in oncology (Albratty et al., 2017).
- Antifungal activity studies of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives revealed efficacy against Candida albicans, indicating potential applications in developing new antifungal agents (Maruoka et al., 2008).
properties
IUPAC Name |
2-cyclopropyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(9-11-1-2-11)17-6-8-19-7-3-12(18-19)13-10-15-4-5-16-13/h3-5,7,10-11H,1-2,6,8-9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEWWASJGJALEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

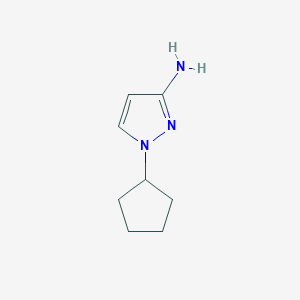

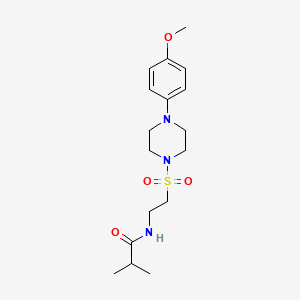

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)
![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2363320.png)
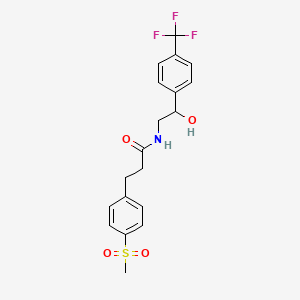
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
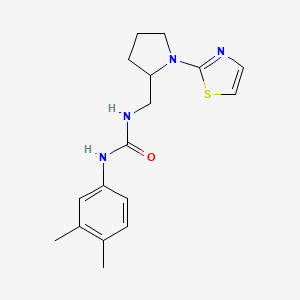
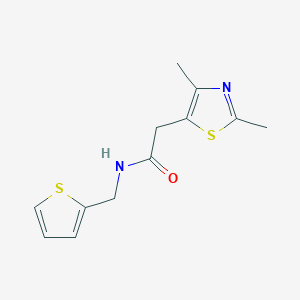
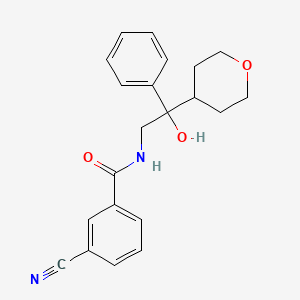
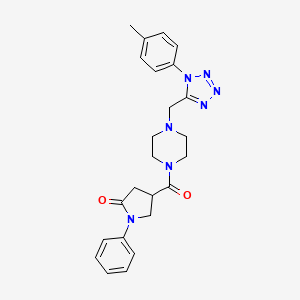
![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)